molecular formula C12H13BrN2O B8447539 5-Bromo-2-(piperidin-4-yl)benzo[d]oxazole

5-Bromo-2-(piperidin-4-yl)benzo[d]oxazole

Cat. No. B8447539
M. Wt: 281.15 g/mol
InChI Key: ANAXWPQIDVHTOA-UHFFFAOYSA-N
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Patent
US09181214B2

Procedure details

2-amino-4-bromophenol (1.2 g, 5.8 mmol) and piperidine-4-carboxylic acid (0.74 g, 5.8 mmol) were dissolved in polyphosphoric acid (30 g). This mixture was heated at 190° C. for three and half hours. Reaction mixture cooled to rt and diluted with water (100 ml). Aqueous layer basified with sodium hydroxide pellets to pH 9. Work up (AcOEt/H2O) followed removal of AcOEt afforded the titled compound (0.8 g) as a pale-yellow gummy solid.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0.74 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
30 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
AcOEt H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([Br:8])[CH:5]=[CH:4][C:3]=1[OH:9].[NH:10]1[CH2:15][CH2:14][CH:13]([C:16](O)=O)[CH2:12][CH2:11]1.[OH-].[Na+].CCOC(C)=O.O>O>[Br:8][C:6]1[CH:5]=[CH:4][C:3]2[O:9][C:16]([CH:13]3[CH2:14][CH2:15][NH:10][CH2:11][CH2:12]3)=[N:1][C:2]=2[CH:7]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
NC1=C(C=CC(=C1)Br)O
Name
Quantity
0.74 g
Type
reactant
Smiles
N1CCC(CC1)C(=O)O
Name
polyphosphoric acid
Quantity
30 g
Type
solvent
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
AcOEt H2O
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C.O
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
190 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
cooled to rt
CUSTOM
Type
CUSTOM
Details
removal of AcOEt

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC2=C(N=C(O2)C2CCNCC2)C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: CALCULATEDPERCENTYIELD 49.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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